N-(3,4-dimethoxybenzyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide
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Overview
Description
N-(3,4-DIMETHOXYBENZYL)-4-OXO-3,4-DIHYDRO-1-PHTHALAZINECARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a phthalazine core and a dimethoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHOXYBENZYL)-4-OXO-3,4-DIHYDRO-1-PHTHALAZINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the phthalazine core. One common method involves the reaction of phthalic anhydride with hydrazine to form phthalazine. The phthalazine is then reacted with 3,4-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHOXYBENZYL)-4-OXO-3,4-DIHYDRO-1-PHTHALAZINECARBOXAMIDE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: DDQ in the presence of a protic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(3,4-DIMETHOXYBENZYL)-4-OXO-3,4-DIHYDRO-1-PHTHALAZINECARBOXAMIDE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHOXYBENZYL)-4-OXO-3,4-DIHYDRO-1-PHTHALAZINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Dimethoxybenzyl)phthalazine: Similar structure but lacks the oxo group.
4-Oxo-3,4-dihydro-1-phthalazinecarboxamide: Similar structure but lacks the dimethoxybenzyl group.
Uniqueness
N-(3,4-DIMETHOXYBENZYL)-4-OXO-3,4-DIHYDRO-1-PHTHALAZINECARBOXAMIDE is unique due to the presence of both the dimethoxybenzyl and oxo groups, which confer distinct chemical and biological properties. This combination enhances its solubility, stability, and potential for diverse applications .
Properties
Molecular Formula |
C18H17N3O4 |
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Molecular Weight |
339.3 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-4-oxo-3H-phthalazine-1-carboxamide |
InChI |
InChI=1S/C18H17N3O4/c1-24-14-8-7-11(9-15(14)25-2)10-19-18(23)16-12-5-3-4-6-13(12)17(22)21-20-16/h3-9H,10H2,1-2H3,(H,19,23)(H,21,22) |
InChI Key |
DZIBUUFCEJZIGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=NNC(=O)C3=CC=CC=C32)OC |
Origin of Product |
United States |
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